1-(4-Chloro-2-pyridyl)ethylamine 1-(4-Chloro-2-pyridyl)ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474925
InChI: InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3
SMILES:
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

1-(4-Chloro-2-pyridyl)ethylamine

CAS No.:

Cat. No.: VC17474925

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-pyridyl)ethylamine -

Specification

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 1-(4-chloropyridin-2-yl)ethanamine
Standard InChI InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3
Standard InChI Key CRJWHVHYCRSVFV-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC=CC(=C1)Cl)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 4-position with chlorine and at the 2-position with an ethylamine group (-CH2_2CH2_2NH2_2). This configuration confers both lipophilic (due to the chlorine atom) and hydrophilic (due to the amine group) characteristics, enabling interactions with diverse biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H9ClN2\text{C}_7\text{H}_9\text{ClN}_2
Molecular Weight156.61 g/mol
IUPAC Name1-(4-chloropyridin-2-yl)ethanamine
CAS Number1213108-22-5
Boiling PointNot Available
DensityNot Available

The chlorine atom’s electronegativity enhances the pyridine ring’s electron-deficient nature, making it susceptible to nucleophilic substitution reactions. Meanwhile, the ethylamine side chain provides a site for hydrogen bonding, critical for receptor interactions .

Stereochemical Considerations

While the compound lacks inherent chirality in its basic structure, derivatives such as (1S)-1-(4-Chloro(2-pyridyl))ethylamine (CAS: 1213108-22-5) exhibit stereocenters, influencing their biological activity. Enantiomeric purity is crucial in pharmaceutical applications, as seen in chiral resolution techniques used during synthesis .

Synthesis Methods

Chlorination of Pyridine Derivatives

The synthesis of 1-(4-Chloro-2-pyridyl)ethylamine typically begins with the chlorination of pyridine or its derivatives. A patented method (CN103360306A) describes a one-pot reaction using pyridine or N-(4-pyridyl)pyridinium chloride hydrochloride with chlorinating agents like sulfur oxychloride (SOCl2_2) or phosphorus pentachloride (PCl5_5). Reaction conditions (temperature: -10°C to 75°C; duration: 3–5 hours) are optimized to prevent coking and reactor clogging .

Key Reaction Steps:

  • Complex Salt Formation: Pyridine reacts with SOCl2_2 to form a charged intermediate.

  • Rearrangement: The intermediate undergoes resonance stabilization, yielding N-(4-pyridyl)pyridinium chloride.

  • Decomposition: Hydrolysis or neutralization produces 4-chloropyridine, which is subsequently functionalized with ethylamine .

Table 2: Synthesis Conditions from Patent CN103360306A

Starting MaterialChlorinating AgentTemperature (°C)Yield (%)Purity (%)
PyridineSOCl2_23570.692.1
N-(4-pyridyl)pyridiniumPCl5_5140–15065.997.6

Amination Processes

Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural confirmation. The 1H^1\text{H}-NMR spectrum reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and ethylamine protons (δ 1.2–2.8 ppm). Infrared (IR) spectroscopy identifies N-H stretching vibrations (3300–3500 cm1^{-1}) and C-Cl stretches (600–800 cm1^{-1}).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment. In patent examples, HPLC purity exceeded 92%, critical for pharmaceutical intermediates .

Biological Activities and Mechanisms

Neuropharmacological Effects

The ethylamine moiety enables interactions with neurotransmitter receptors, such as GABAA_A and nicotinic acetylcholine receptors. Molecular docking studies propose binding at allosteric sites, modulating neuronal excitability.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a building block for antitumor agents (e.g., kinase inhibitors) and anxiolytics. Its chlorine atom enhances metabolic stability, while the amine group facilitates salt formation for improved solubility.

Structure-Activity Relationship (SAR) Studies

Modifications to the pyridine ring (e.g., replacing chlorine with fluorine) or ethylamine chain (e.g., branching) have been explored to optimize pharmacokinetics. Chlorine’s electron-withdrawing effect is critical for maintaining target affinity .

Future Directions

Mechanistic Elucidation

Detailed in vitro and in vivo studies are needed to map the compound’s interaction with biological targets. Proteomic approaches could identify binding partners, guiding rational drug design.

Green Synthesis

Current methods rely on hazardous chlorinating agents. Future research should explore biocatalytic or electrochemical chlorination to improve sustainability .

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